molecular formula C18H24N2O5S3 B14993279 1-(2-(Propylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol

1-(2-(Propylsulfonyl)-4-tosylthiazol-5-yl)piperidin-4-ol

Cat. No.: B14993279
M. Wt: 444.6 g/mol
InChI Key: VZVMZNVLKCHQQK-UHFFFAOYSA-N
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Description

1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a piperidine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.

    Introduction of the Piperidine Ring: This step often involves the use of piperidine derivatives and suitable coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The thiazole and piperidine rings contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: Shares the sulfonyl group but lacks the thiazole and piperidine rings.

    Propane-1-sulfonyl chloride: Contains the sulfonyl group but differs in the rest of the structure.

Uniqueness

1-[4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-YL]PIPERIDIN-4-OL is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C18H24N2O5S3

Molecular Weight

444.6 g/mol

IUPAC Name

1-[4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-yl]piperidin-4-ol

InChI

InChI=1S/C18H24N2O5S3/c1-3-12-27(22,23)18-19-16(17(26-18)20-10-8-14(21)9-11-20)28(24,25)15-6-4-13(2)5-7-15/h4-7,14,21H,3,8-12H2,1-2H3

InChI Key

VZVMZNVLKCHQQK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)O)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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